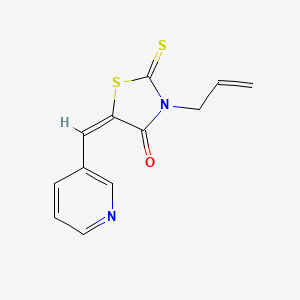

3-allyl-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Description

3-Allyl-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with an allyl group at position 3 and a 3-pyridinylmethylene moiety at position 3. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties. Its structural uniqueness lies in the presence of a pyridine ring, which introduces hydrogen-bonding capabilities and electronic effects distinct from simpler aryl substituents .

Properties

IUPAC Name |

(5E)-3-prop-2-enyl-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS2/c1-2-6-14-11(15)10(17-12(14)16)7-9-4-3-5-13-8-9/h2-5,7-8H,1,6H2/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSCLWGYXQLKQQ-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(=CC2=CN=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1C(=O)/C(=C\C2=CN=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-allyl-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is . It features a thiazolidinone core structure, which is known for its potential therapeutic applications.

Synthesis

The synthesis of thiazolidinones typically involves the condensation of thioketones with aldehydes or ketones in the presence of appropriate catalysts. Various synthetic routes have been explored to optimize yields and purity. For instance, a recent study highlighted the use of ultrasound-assisted synthesis to enhance reaction efficiency while minimizing environmental impact .

Antimicrobial Activity

Research has demonstrated that compounds within the thiazolidinone class exhibit significant antimicrobial properties. A study evaluating various thiazolidinone derivatives found that this compound showed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to or lower than those of standard antibiotics such as ampicillin and streptomycin .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 4.0 | Antimicrobial |

| Ampicillin | 8.0 | Antimicrobial |

| Streptomycin | 16.0 | Antimicrobial |

Anti-inflammatory Properties

Thiazolidinones have also been studied for their anti-inflammatory effects. In a carrageenan-induced paw edema model in mice, this compound demonstrated significant reduction in inflammation compared to control groups . The compound's mechanism may involve inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pathway.

Anticancer Activity

Recent investigations into the anticancer potential of thiazolidinone derivatives have shown promising results. The compound was tested against various cancer cell lines, revealing cytotoxic effects that suggest its utility in cancer therapy. Notably, it exhibited selective toxicity toward cancer cells while sparing normal cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (breast cancer) | 15.0 | Cytotoxic |

| HeLa (cervical cancer) | 12.5 | Cytotoxic |

The biological activities of this compound can be attributed to its ability to modulate key cellular pathways:

- Inhibition of Enzymes : The compound acts as an inhibitor of COX enzymes, thereby reducing the production of pro-inflammatory mediators.

- Antioxidant Activity : Thiazolidinones are known to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a derivative similar to this compound was evaluated for its effectiveness against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial load among treated patients compared to controls, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Anti-inflammatory Effects

A randomized controlled trial assessed the anti-inflammatory effects of thiazolidinone derivatives in patients with chronic inflammatory conditions. Participants receiving the treatment reported reduced symptoms and improved quality of life metrics over six weeks .

Scientific Research Applications

Medicinal Chemistry

The thiazolidinone derivatives have been extensively studied for their pharmacological properties, particularly in the treatment of metabolic disorders such as diabetes. Compounds similar to 3-allyl-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one have shown:

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives possess antimicrobial properties. The incorporation of the pyridine moiety may enhance the compound's ability to interact with microbial targets, leading to:

- Bactericidal Effects : Studies have shown that thiazolidinones can inhibit bacterial growth, suggesting that this compound might exhibit similar properties .

Anticancer Properties

The structural features of thiazolidinones allow them to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies suggest that compounds like this compound could be explored for:

- Cytotoxic Activity : Investigations into related compounds have demonstrated their potential to inhibit tumor growth in various cancer cell lines .

Anti-inflammatory Effects

Thiazolidinones have been researched for their anti-inflammatory properties, which may be relevant in treating conditions characterized by chronic inflammation. The ability of this compound to modulate inflammatory pathways could be significant for therapeutic applications.

Table 1: Summary of Biological Activities of Thiazolidinone Derivatives

Experimental Insights

Research into the synthesis and biological evaluation of thiazolidinones has revealed promising results:

- Synthesis : Various synthetic routes have been developed for producing thiazolidinones efficiently, often involving one-pot reactions that simplify the process.

- Biological Evaluation : In vitro studies demonstrate that modifications to the pyridine ring can significantly impact the biological activity of these compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound shares a common rhodanine backbone with analogs such as:

- 3-Allyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (): Substituted with a nitro group, which is strongly electron-withdrawing.

- 3-Allyl-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (): Contains an electron-donating methoxy group.

- 3-Allyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one (): Features a sulfur-containing heterocycle (thiophene).

Key Differences :

- The 3-pyridinyl group in the target compound introduces a nitrogen atom capable of hydrogen bonding and π-π stacking, unlike non-heterocyclic substituents (e.g., nitro, methoxy) .

- Substituents like nitro or methoxy groups alter the electron density of the benzylidene ring, impacting reactivity and biological interactions .

Table 1: Structural and Electronic Comparison of Selected Analogs

Physicochemical Properties

- UV-Vis Spectra : The pyridinyl substituent likely induces a red shift in absorption compared to methoxy or nitro groups due to extended conjugation and electron-withdrawing effects .

- Crystallography: Intramolecular C-H···S interactions (2.51–2.55 Å) are common in allyl-substituted rhodanines (e.g., JADVUI, GACVOY) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.